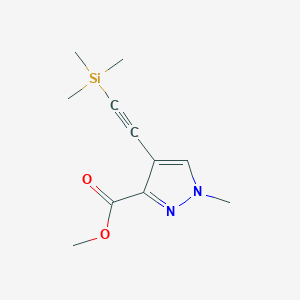

Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13434944

Molecular Formula: C11H16N2O2Si

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2Si |

|---|---|

| Molecular Weight | 236.34 g/mol |

| IUPAC Name | methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3 |

| Standard InChI Key | QYFQQQMGAULKSH-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C |

| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Structure

The compound features a pyrazole core with three substituents:

-

1-Methyl group: Confers steric bulk and electronic effects to the aromatic ring.

-

4-((Trimethylsilyl)ethynyl) group: A TMS-protected terminal alkyne, enabling stability during synthesis and subsequent functionalization.

-

3-Carboxylate ester: Provides reactivity for nucleophilic substitution or hydrolysis to carboxylic acids.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂Si | |

| Molecular Weight | 236.34 g/mol | |

| CAS Number | 1354705-91-1 | |

| SMILES | CN1C=C(C(=N1)C(=O)OC)C#CSi(C)C |

The TMS group acts as a protective moiety for the ethynyl group, preventing unwanted side reactions during synthesis.

Spectroscopic and Analytical Data

Key characterization methods include:

-

¹H NMR: Peaks for methyl groups (δ 2.3–2.5 ppm) and ester carbonyl (δ 3.7–3.9 ppm).

-

FTIR: C=O stretch (~1700 cm⁻¹) confirms ester presence.

-

HPLC/MS: Molecular ion peak at m/z 236.34 [M+H]⁺.

Synthetic Routes and Optimization

Core Synthesis Strategies

The compound is synthesized via two primary pathways:

Alkyne Functionalization of Pyrazole Derivatives

-

Ethynyl Substitution: Reaction of 1-methyl-4-bromo-1H-pyrazole with trimethylsilylacetylene (TMSA) under Sonogashira coupling conditions (Pd/Cu catalysis, base).

-

Esterification: Introduction of the methyl carboxylate group via esterification of the 3-carboxylic acid precursor.

Alternative Methods

-

Cyclocondensation: Hydrazine derivatives with substituted diketones, followed by alkyne protection.

-

Cross-Coupling: Suzuki or Stille reactions for regioselective substitution.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Yield |

|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 60–75% |

| Esterification | MeOH, H₂SO₄, reflux | 80–90% |

Optimized protocols emphasize anhydrous conditions to minimize hydrolysis of the TMS group.

Chemical Reactivity and Functionalization

Key Reaction Pathways

The compound undergoes transformations critical for downstream applications:

Deprotection of the TMS Group

-

Fluoride-Mediated Removal: Treatment with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne, enabling click chemistry or further cross-coupling.

-

Acidic Hydrolysis: HCl or H₂SO₄ cleaves TMS to release the alkyne.

Ester Hydrolysis

-

Basic Conditions: NaOH or KOH hydrolyzes the ester to the carboxylic acid, suitable for salt formation or peptide coupling.

Cycloaddition Reactions

-

Huisgen Cycloaddition: The terminal alkyne participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Comparative Reactivity with Analogues

| Compound | Reactivity Profile |

|---|---|

| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2) | Limited cross-coupling due to steric hindrance |

| 4-Ethynyl-1-methyl-1H-pyrazole | Higher alkyne reactivity without TMS protection |

The TMS group enhances stability while maintaining synthetic utility.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to:

-

Kinase Inhibitors: Alkyne-functionalized pyrazoles targeting ATP-binding sites.

-

Antimicrobial Agents: Derivatives with terminal alkynes show enhanced membrane permeability.

Materials Science

-

Conjugated Polymers: Terminal alkynes enable π-conjugated systems for optoelectronic devices.

-

Coordination Chemistry: Carboxylate and alkyne groups facilitate metal-ligand interactions.

| Supplier | Product Code | Purity | Handling Notes |

|---|---|---|---|

| AK Scientific | N/A | ≥95% | Store under N₂/Ar, –20°C |

| Alfa Chemistry | N/A | ≥98% | Avoid moisture/prolonged heat |

| Fluorochem | F834342 | 95% | Ambient storage acceptable |

All suppliers provide detailed SDS, emphasizing hazards such as skin irritation (H315) and respiratory tract irritation (H335).

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use fume hoods |

| H315 (Causes skin irritation) | Wear gloves; wash hands post-handling |

Comparative Analysis with Structural Analogues

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2)

| Property | Target Compound | Analogue (773136-70-2) |

|---|---|---|

| Reactivity | High (alkyne, ester) | Moderate (three methyl groups) |

| Applications | Drug intermediates, materials | Agrochemicals, dyes |

| Physical State | Crystalline solid | Crystalline solid |

Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5)

| Property | Target Compound | Analogue (35344-93-5) |

|---|---|---|

| Aldehyde Reactivity | N/A | High (formyl group) |

| Stability | High (TMS protection) | Moderate (unprotected aldehyde) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume